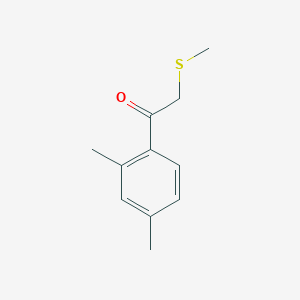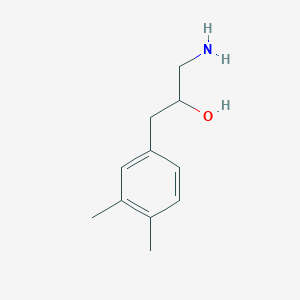![molecular formula C14H17F3N2O5 B13190779 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13190779.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another approach includes the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for inversion reactions, and various acids for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield different stereoisomers, while substitution reactions can produce a variety of amine derivatives .
Aplicaciones Científicas De Investigación
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with various molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The trifluoromethyl-pyridine moiety may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a trifluoromethyl-pyridine moiety.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in similar applications but differ in their ionic liquid form.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound with different functional groups.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to its combination of a Boc-protected amino group, a hydroxyl group, and a trifluoromethyl-pyridine moiety.
Propiedades
Fórmula molecular |
C14H17F3N2O5 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O5/c1-13(2,3)24-12(23)19-9(11(21)22)10(20)8-7(14(15,16)17)5-4-6-18-8/h4-6,9-10,20H,1-3H3,(H,19,23)(H,21,22) |
Clave InChI |
MUOMRGXYFTVXBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(C1=C(C=CC=N1)C(F)(F)F)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)

![tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)
![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)




